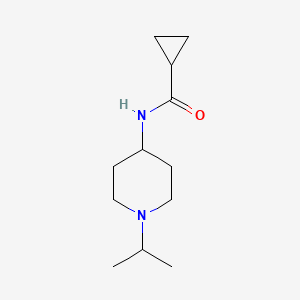
N-(1-isopropyl-4-piperidinyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-isopropyl-4-piperidinyl)cyclopropanecarboxamide, commonly known as IPCA-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IPCA-1 is a small molecule that targets the TRIP8b protein, which plays a crucial role in regulating the activity of cyclic AMP (cAMP) in cells. In
Mechanism of Action
IPCA-1 targets the TRIP8b protein, which is a regulator of the activity of N-(1-isopropyl-4-piperidinyl)cyclopropanecarboxamide in cells. By modulating the activity of TRIP8b, IPCA-1 can alter the levels of this compound in neurons. This alteration can lead to changes in neuronal excitability and neurotransmitter release, which can result in therapeutic effects.
Biochemical and Physiological Effects:
IPCA-1 has been shown to have a range of biochemical and physiological effects. In neuronal cells, IPCA-1 can decrease the levels of this compound, which can lead to a decrease in neuronal excitability and neurotransmitter release. In animal models, IPCA-1 has been shown to reduce seizure activity and improve mood. IPCA-1 has also been shown to have anti-inflammatory effects in animal models of inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of IPCA-1 for lab experiments is its specificity for the TRIP8b protein. This specificity allows researchers to target specific pathways in cells and study their effects. However, one of the limitations of IPCA-1 is its low solubility in water, which can make it difficult to use in some experiments.
Future Directions
There are several future directions for research on IPCA-1. One area of interest is in the development of more potent and selective TRIP8b inhibitors. Another area of interest is in the study of IPCA-1 in animal models of neurological disorders such as epilepsy and depression. Additionally, IPCA-1 could be studied in the context of other signaling pathways in cells to better understand its effects. Finally, the development of new drug delivery methods for IPCA-1 could improve its efficacy and reduce its limitations.
Synthesis Methods
The synthesis of IPCA-1 involves the reaction of cyclopropanecarboxylic acid with 1-isopropyl-4-piperidone in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified through column chromatography to obtain pure IPCA-1.
Scientific Research Applications
IPCA-1 has been studied extensively for its potential therapeutic applications. One of the major areas of research is in the treatment of neurological disorders such as epilepsy and depression. Studies have shown that IPCA-1 can modulate the activity of TRIP8b, which in turn regulates the activity of N-(1-isopropyl-4-piperidinyl)cyclopropanecarboxamide in neurons. This modulation can lead to a reduction in seizures and an improvement in mood.
Properties
IUPAC Name |
N-(1-propan-2-ylpiperidin-4-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-9(2)14-7-5-11(6-8-14)13-12(15)10-3-4-10/h9-11H,3-8H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVVATOWIXECSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(2-biphenylylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5178423.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide](/img/structure/B5178440.png)
![methyl 3-benzyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5178461.png)

![1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1,8,8-trimethyl-3-azabicyclo[3.2.1]oct-3-yl)-2-propanol](/img/structure/B5178477.png)

![ethyl 4-({[3-(benzoylamino)-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B5178485.png)

![2-heptyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5178501.png)
![2-(2-fluorophenyl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B5178509.png)


![2-{[4-(4-bromophenoxy)butyl]amino}ethanol](/img/structure/B5178525.png)
